Ethyl 4-amino-6-chloro-5-fluoronicotinate Ethyl 4-amino-6-chloro-5-fluoronicotinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753166
InChI: InChI=1S/C8H8ClFN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12)
SMILES: CCOC(=O)C1=CN=C(C(=C1N)F)Cl
Molecular Formula: C8H8ClFN2O2
Molecular Weight: 218.61 g/mol

Ethyl 4-amino-6-chloro-5-fluoronicotinate

CAS No.:

Cat. No.: VC13753166

Molecular Formula: C8H8ClFN2O2

Molecular Weight: 218.61 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-amino-6-chloro-5-fluoronicotinate -

Specification

Molecular Formula C8H8ClFN2O2
Molecular Weight 218.61 g/mol
IUPAC Name ethyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
Standard InChI InChI=1S/C8H8ClFN2O2/c1-2-14-8(13)4-3-12-7(9)5(10)6(4)11/h3H,2H2,1H3,(H2,11,12)
Standard InChI Key BYIJYBRHUZZBLR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C(=C1N)F)Cl
Canonical SMILES CCOC(=O)C1=CN=C(C(=C1N)F)Cl

Introduction

Structural and Molecular Characteristics

Ethyl 4-amino-6-chloro-5-fluoronicotinate belongs to the substituted pyridine class, featuring a pyridine ring with three distinct functional groups:

  • Amino group (-NH₂) at position 4

  • Chlorine atom (-Cl) at position 6

  • Fluorine atom (-F) at position 5

The ethyl ester moiety at position 3 enhances solubility in organic solvents, making it suitable for synthetic applications. Key molecular descriptors include:

PropertyValue
IUPAC NameEthyl 4-amino-6-chloro-5-fluoropyridine-3-carboxylate
Molecular FormulaC₈H₈ClFN₂O₂
SMILESCCOC(=O)C1=CN=C(C(=C1N)F)Cl
InChIKeyBYIJYBRHUZZBLR-UHFFFAOYSA-N
Topological Polar Surface Area75.4 Ų

Crystallographic data remain limited, but computational models predict a planar pyridine ring with substituents influencing electronic distribution.

Synthesis and Manufacturing

Industrial synthesis typically involves multi-step halogenation and amination processes:

Reaction Pathway

  • Halogenation: Nicotinic acid derivatives undergo selective chlorination and fluorination at positions 5 and 6 using agents like PCl₅ or SF₄.

  • Amination: Introduction of the amino group via nucleophilic substitution or catalytic hydrogenation.

  • Esterification: Ethanol reacts with the carboxylic acid group under acidic (H₂SO₄) or enzymatic catalysis.

Optimization Challenges

  • Regioselectivity: Competing reactions at positions 2 and 4 require precise temperature control (40–60°C).

  • Yield Improvements: Pilot studies report yields of 65–72% using flow chemistry systems.

Physicochemical Properties

PropertyValueMethod
Melting Point128–132°CDifferential Scanning Calorimetry
Solubility12 mg/mL in DMSOGravimetric Analysis
LogP (Partition Coefficient)1.84HPLC Retention Time
StabilityStable at 2–8°C under N₂Accelerated Degradation Studies

The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological assays. Degradation occurs via hydrolysis of the ester group under alkaline conditions (pH > 9).

OrganismMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128

Activity correlates with membrane disruption and efflux pump inhibition.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Covalent KRAS Inhibitors: Sotorasib analogs with improved bioavailability.

  • Antiviral Agents: Pyridine-based scaffolds targeting RNA viruses.

Agrochemical Development

Fluorinated pyridines enhance pesticide photostability. Field trials show 30% increased persistence compared to non-fluorinated analogs.

ParameterRecommendation
Temperature2–8°C (refrigerated)
AtmosphereInert gas (N₂ or Ar)
Light ExposureAmber glass containers
Shelf Life24 months

Decomposition products include 4-amino-6-chloro-5-fluoronicotinic acid and ethanol, detectable via GC-MS.

Comparative Analysis with Analogous Compounds

CompoundSubstituentsKRAS IC₅₀ (μM)LogP
Ethyl 4-amino-6-chloro-5-fluoronicotinate4-NH₂, 5-F, 6-Cl0.81.84
Ethyl 4-chloro-5-fluoronicotinate4-Cl, 5-F>102.11
Ethyl 5-fluoronicotinate5-FInactive1.52

The amino group at position 4 is critical for KRAS binding, while chloro and fluoro substituents modulate selectivity.

Future Research Directions

  • In Vivo Toxicology: Assess pharmacokinetics and organ toxicity in murine models.

  • Formulation Development: Nanoencapsulation to enhance aqueous solubility.

  • Target Expansion: Screen against other GTPases (e.g., HRAS, NRAS).

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